molecular formula C18H15F3N4O2 B2555641 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034406-03-4

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2555641
CAS No.: 2034406-03-4
M. Wt: 376.339
InChI Key: GEAPDDGEURCBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Free Oxidative Coupling

Phenyliodine Bis(trifluoroacetate) has been utilized in the intramolecular oxidative C–O coupling of N-phenyl benzamides under metal-free conditions, leading to the synthesis of benzoxazole products. This method highlights a versatile approach for constructing heterocyclic compounds, which can be applied to the development of new materials and pharmaceuticals (Zhengsen Yu, Lijuan Ma, & Wei Yu, 2012).

Stearoyl-CoA Desaturase-1 Inhibition

Continued investigation into 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1) has identified compounds with potent inhibitory action. This research contributes to the understanding of SCD-1's role in metabolic diseases, showcasing the therapeutic potential of benzamide derivatives (Y. Uto et al., 2009).

Fluorescent Derivatives Synthesis

The synthesis and photo-physical characteristics of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives, including those based on benzimidazole, benzoxazole, and benzothiazole, have been explored. These compounds show potential applications in bioimaging and sensors due to their dual emission characteristics and thermal stability (Vikas Padalkar et al., 2011).

Anticancer Activity

N-Phenyl benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent activity. This research opens avenues for the development of new chemotherapeutic agents (B. Ravinaik et al., 2021).

Mechanism of Action

While the specific mechanism of action for “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide” is not available, similar 1H-1,2,3-triazole analogs have been shown to exhibit inhibitory potential against the carbonic anhydrase-II enzyme . This is often achieved through direct binding with the active site residues of the enzyme .

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)27-15-8-4-7-14(11-15)17(26)24-16(12-25-22-9-10-23-25)13-5-2-1-3-6-13/h1-11,16H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAPDDGEURCBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.